molecular formula C9H12BrNO B1314512 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine CAS No. 780752-32-1

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

Cat. No. B1314512
M. Wt: 230.1 g/mol
InChI Key: ZFQQPURKUHJPQY-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.


Scientific Research Applications

Synthesis of Complex Molecules

Research indicates that derivatives of 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine are pivotal in synthesizing complex molecules. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride from 2,3,5-trimethylpyridine showcases a multi-step process involving N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination to achieve the desired compound with a significant overall yield (Xu Bao-cai, 2004). This example underscores the compound's utility in synthesizing key intermediates for further chemical research and development.

Heterocyclic Compound Behavior

The interaction of methoxy-dinitropyridines with methoxide ion in dimethyl sulphoxide is a study of significant interest, revealing contrasting behaviors between 2- and 4-methoxy-3,5-dinitropyridines. This research helps understand sigma complexes' formation and stability, providing insights into differential steric and solvation effects on heterocyclic compounds (M. Biffin et al., 1970).

Safety And Hazards

This section includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal.


Future Directions

This section discusses potential future research directions, such as new synthetic methods, applications, or modifications of the compound.


properties

IUPAC Name

2-(bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6-5-11-8(4-10)7(2)9(6)12-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQPURKUHJPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30544260
Record name 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine

CAS RN

780752-32-1
Record name 2-(Bromomethyl)-4-methoxy-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30544260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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